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Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available

inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] These

receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant

signaling is implicated in various cancers.[3][4][6] E7090 succinate exhibits its antitumor

activity by inhibiting FGFR-mediated signaling pathways, which leads to the suppression of cell

proliferation and induction of cell death in tumors with FGFR genetic alterations.[3][6] This

document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory

activity of E7090 succinate against FGFR kinases.

Quantitative Data
The inhibitory activity of E7090 succinate against a panel of kinases can be quantified by

determining the half-maximal inhibitory concentration (IC50). The following table summarizes

the reported IC50 values for E7090 against wild-type FGFRs and other selected kinases.
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Kinase Target IC50 (nM)

FGFR1 0.71

FGFR2 0.50

FGFR3 1.2

FGFR4 120

RET <10

DDR2 <10

FLT1 <10

FGFR3 (K650E) 3.1

FGFR3 (K650M) 16

Data compiled from multiple sources.[1]

Signaling Pathway
E7090 succinate targets the FGFR signaling cascade. Upon binding of a fibroblast growth

factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling

through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell

proliferation and survival.[3][4] E7090 inhibits the initial phosphorylation of FGFR, thereby

blocking these downstream signals.[3][7]
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Caption: FGFR signaling pathway and the inhibitory action of E7090.
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Experimental Protocols
This section details a generalized protocol for determining the in vitro inhibitory activity of

E7090 succinate against FGFR kinases. This protocol is based on a mobility shift assay

format, as referenced in the literature, which measures the enzymatic activity of kinases.[8]

Materials and Reagents

E7090 succinate

Recombinant human FGFR1, FGFR2, and FGFR3 enzymes

Fluorescently labeled peptide substrate

Adenosine triphosphate (ATP)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

Stop solution (e.g., EDTA in buffer)

Dimethyl sulfoxide (DMSO)

Microplates (e.g., 384-well)

Microplate reader capable of detecting fluorescence

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.
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Caption: Experimental workflow for the E7090 in vitro kinase assay.
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Detailed Protocol

Compound Preparation:

Prepare a stock solution of E7090 succinate in DMSO (e.g., 20 mM).[3][7]

Perform serial dilutions of the E7090 succinate stock solution in DMSO to create a range

of concentrations for testing.

Assay Plate Preparation:

Dispense a small volume (e.g., 1 µL) of each E7090 succinate dilution or DMSO (for

vehicle control) into the wells of a 384-well microplate.

Kinase Reaction Mixture Preparation:

Prepare a master mix containing the recombinant FGFR enzyme, a suitable fluorescently

labeled peptide substrate, and the appropriate kinase reaction buffer. The final

concentrations of enzyme and substrate should be optimized for each kinase.

Enzyme and Inhibitor Incubation:

Add the kinase reaction mixture to the wells of the microplate containing the diluted E7090
succinate or DMSO.

Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow

the inhibitor to bind to the kinase.

Initiation of Kinase Reaction:

Prepare an ATP solution in kinase reaction buffer.

Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration

should be close to the Km value for each specific kinase.

Reaction Incubation:
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Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

The incubation time should be within the linear range of the enzyme reaction.

Termination of Reaction:

Add a stop solution, such as a buffer containing EDTA, to each well to chelate the divalent

cations (Mg2+, Mn2+) and terminate the enzymatic reaction.

Data Acquisition:

Read the microplate using a microplate reader. The instrument will measure the ratio of

phosphorylated to unphosphorylated substrate based on the mobility shift, which is

detected by changes in fluorescence.

Data Analysis:

The raw data will be expressed as the percentage of kinase activity relative to the DMSO

control.

Plot the percentage of inhibition against the logarithm of the E7090 succinate
concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the IC50 value.[3]

Conclusion

This document provides a comprehensive overview and a detailed protocol for conducting an in

vitro kinase assay to evaluate the inhibitory potential of E7090 succinate against FGFR

kinases. The provided quantitative data, signaling pathway diagram, and experimental workflow

are intended to guide researchers in the successful implementation and interpretation of this

assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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